Cas no 87530-30-1 (Lusianthridin)

Lusianthridin is a naturally occurring phenolic compound found in certain orchid species, notably in the genus Dendrobium. It is characterized by its unique stilbenoid structure, which contributes to its potential biological activities, including antioxidant and anti-inflammatory properties. Research suggests that Lusianthridin may exhibit photoprotective effects, making it of interest in dermatological and cosmetic applications. Its molecular stability and ability to modulate cellular pathways further underscore its utility in pharmacological studies. As a specialized phytochemical, Lusianthridin is valued for its purity and reproducibility in analytical and experimental settings, supporting advancements in natural product chemistry and biomedical research.
Lusianthridin structure
Lusianthridin structure
商品名:Lusianthridin
CAS番号:87530-30-1
MF:C15H14O3
メガワット:242.269864559174
CID:1911685
PubChem ID:442702

Lusianthridin 化学的及び物理的性質

名前と識別子

    • 7-methoxy-9,10-dihydrophenanthrene-2,5-diol
    • Lusianthridin
    • 2,5-Phenanthrenediol, 9,10-dihydro-7-methoxy-
    • 7-Methoxy-9,10-dihydro-2,5-phenanthrendiol
    • 7-Methoxy-9,10-dihydro-2,5-phenanthrenediol
    • 7-Méthoxy-9,10-dihydro-2,5-phénanthrènediol
    • 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:28678
    • BDBM246496
    • C10257
    • Q27103833
    • 9,10-Dihydro-7-methoxy-2,5-phenanthrenediol (ACI)
    • CHEBI:28678
    • CHEMBL254187
    • SCHEMBL4743850
    • DTXSID50331917
    • D85190
    • 2,5-Dihydroxy-7-methoxy-9,10-dihydrophenanthrene (14)
    • HY-121418
    • AKOS040760533
    • CS-0081991
    • FS-7984
    • 87530-30-1
    • DA-75163
    • インチ: 1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3
    • InChIKey: RDKDIPDDUFMMMT-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C2CCC3C(C2=CC=1)=C(O)C=C(OC)C=3

計算された属性

  • せいみつぶんしりょう: 242.09400
  • どういたいしつりょう: 242.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.296±0.06 g/cm3(Predicted)
  • ふってん: 507.3±50.0 °C(Predicted)
  • フラッシュポイント: 260.6±30.1 °C
  • PSA: 49.69000
  • LogP: 2.87200
  • じょうきあつ: 0.0±1.4 mmHg at 25°C
  • 酸性度係数(pKa): 9.23±0.20(Predicted)

Lusianthridin セキュリティ情報

Lusianthridin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
MDA53030-1 mg
Lusianthridin
87530-30-1
1mg
$155.93 2023-01-03
Chengdu Biopurify Phytochemicals Ltd
BPF2784-5mg
Lusianthridin
87530-30-1 98%
5mg
$350 2023-09-20
Biosynth
MDA53030-10 mg
Lusianthridin
87530-30-1
10mg
$810.80 2023-01-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1892-1 mL * 10 mM (in DMSO)
Lusianthridin
87530-30-1 99.11%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-07
TargetMol Chemicals
TN1892-25mg
Lusianthridin
87530-30-1 99.11%
25mg
¥ 7460 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L43370-5 mg
7-methoxy-9,10-dihydrophenanthrene-2,5-diol
87530-30-1
5mg
¥4640.0 2021-09-09
Chengdu Biopurify Phytochemicals Ltd
BPF2784-5mg
Lusianthridin
87530-30-1 98%
5mg
$350 2023-09-19
Biosynth
MDA53030-5 mg
Lusianthridin
87530-30-1
5mg
$506.75 2023-01-03
MedChemExpress
HY-121418-10mg
Lusianthridin
87530-30-1
10mg
¥18500 2023-03-06
MedChemExpress
HY-121418-5mg
Lusianthridin
87530-30-1
5mg
¥11500 2023-03-06

Lusianthridin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
2.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
2.2 Reagents: Water ;  0 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
3.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
3.2 Reagents: Water ;  0 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
4.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
1.2 5 h, rt
2.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
4.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
4.2 Reagents: Water ;  0 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
5.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
5.2 Solvents: Tetrahydrofuran ;  2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
2.2 5 h, rt
3.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
5.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
5.2 Reagents: Water ;  0 °C
5.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
6.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
6.2 Solvents: Tetrahydrofuran ;  2 h, rt
6.3 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
3.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
3.2 Reagents: Water ;  0 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
4.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
リファレンス
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Lusianthridin Raw materials

Lusianthridin Preparation Products

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